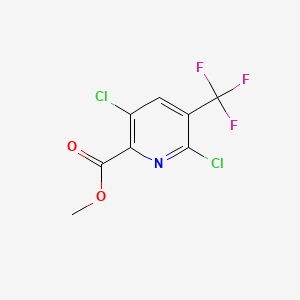
Methyl 3,6-dichloro-5-(trifluoromethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of both chlorine and trifluoromethyl groups. These substituents impart distinct electronic and steric effects, making the compound valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 3,6-dichloropyridine with trifluoromethylating agents under controlled conditions. The esterification of the resulting carboxylic acid derivative with methanol yields the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and trifluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Pyridine Derivatives: Resulting from oxidation or reduction reactions.
Carboxylic Acid: From ester hydrolysis.
科学的研究の応用
Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The electron-withdrawing effects of the trifluoromethyl and chlorine groups influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in mechanistic studies.
類似化合物との比較
- 3,6-Dichloro-4-methylpyridazine
- 2-Amino-3-chloro-5-trifluoromethylpyridine
Comparison: Methyl 3,6-dichloro-5-(trifluoromethyl)-2-pyridinecarboxylate is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The ester group also provides additional functionalization possibilities, enhancing its versatility in synthetic applications.
特性
分子式 |
C8H4Cl2F3NO2 |
|---|---|
分子量 |
274.02 g/mol |
IUPAC名 |
methyl 3,6-dichloro-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-16-7(15)5-4(9)2-3(6(10)14-5)8(11,12)13/h2H,1H3 |
InChIキー |
KDXSDKATBQEVAR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C(=N1)Cl)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















